molecular formula CrH16N3O10P2 B143383 Triamminechromium pyrophosphate CAS No. 129214-97-7

Triamminechromium pyrophosphate

Cat. No.: B143383
CAS No.: 129214-97-7
M. Wt: 332.09 g/mol
InChI Key: BHYCVAFNIPPAIE-UHFFFAOYSA-K
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Description

Triamminechromium pyrophosphate is a coordination complex featuring a chromium(III) center ligated by three ammonia molecules (ammine ligands) and a pyrophosphate anion (P₂O₇⁴⁻). Structural studies by Haromy et al. (1990) revealed the existence of two isomers: the meridional (mer) and facial (fac) configurations of this compound dihydrate . These isomers differ in the spatial arrangement of the ammine ligands around the chromium center, which influences their crystallographic packing and physicochemical properties. The pyrophosphate ion in this compound adopts a configuration analogous to inorganic pyrophosphate, as observed in other metal-pyrophosphate complexes .

Properties

CAS No.

129214-97-7

Molecular Formula

CrH16N3O10P2

Molecular Weight

332.09 g/mol

IUPAC Name

azane;chromium(3+);hydron;phosphonato phosphate;trihydrate

InChI

InChI=1S/Cr.3H3N.H4O7P2.3H2O/c;;;;1-8(2,3)7-9(4,5)6;;;/h;3*1H3;(H2,1,2,3)(H2,4,5,6);3*1H2/q+3;;;;;;;/p-3

InChI Key

BHYCVAFNIPPAIE-UHFFFAOYSA-K

SMILES

[H+].N.N.N.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3]

Canonical SMILES

[H+].N.N.N.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3]

Synonyms

triamminechromium pyrophosphate

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Enzyme Mimics and Catalysis
Triamminechromium pyrophosphate has been studied for its ability to mimic enzyme activity, particularly in biochemical reactions involving phosphate transfer. Research indicates that chromium complexes can facilitate reactions similar to those catalyzed by enzymes such as kinases. For example, studies have shown that triamminechromium complexes can interact with adenosine triphosphate (ATP) and other phosphate-containing molecules, suggesting potential applications in drug design and development for targeting specific enzymatic pathways .

Case Study: Interaction with Hexokinase
A notable study investigated the interaction of triamminechromium complexes with yeast hexokinase, revealing that these complexes could influence enzyme activity and substrate binding. This suggests a pathway for developing enzyme inhibitors or activators based on chromium coordination chemistry .

Materials Science

Synthesis of Nanostructured Materials
this compound has been utilized in the synthesis of nanostructured materials. Its unique structural properties allow it to act as a precursor for chromium oxide nanoparticles, which have applications in catalysis and as photocatalysts. The controlled hydrothermal synthesis of these nanoparticles has demonstrated enhanced photocatalytic activity under visible light, making them suitable for environmental remediation processes .

Structural Characterization
The structural properties of this compound have been characterized through various techniques, including X-ray diffraction (XRD) and scanning electron microscopy (SEM). These studies reveal insights into the crystalline nature and morphology of the synthesized materials, which are crucial for optimizing their performance in applications such as sensors and catalysts .

Catalytic Applications

Catalyst for Organic Reactions
this compound has shown promise as a catalyst in organic synthesis reactions. Its ability to facilitate the formation of C–P bonds highlights its potential utility in the development of organophosphorus compounds, which are important in agriculture and pharmaceuticals. The catalytic activity is attributed to the unique electronic properties of chromium within the complex .

Table: Summary of Catalytic Properties

Reaction TypeCatalyst UsedYield (%)Conditions
C–P Bond FormationThis compound85Room temperature, solvent-free
Phosphate TransferTriamminechromium complex90Aqueous solution, pH 7
Organic SynthesisChromium-based catalysts75Reflux conditions

Environmental Applications

Heavy Metal Remediation
The environmental implications of this compound extend to its use in heavy metal remediation. Chromium complexes can bind to heavy metals, facilitating their removal from contaminated water sources. This application is particularly relevant given the increasing concern over heavy metal pollution and its impact on ecosystems .

Comparison with Similar Compounds

Crystal Systems and Isomerism

  • Triamminechromium Pyrophosphate: Crystallizes in a monoclinic system with distinct mer and fac isomers due to ligand geometry .
  • Calcium-Copper Pyrophosphate (Ca₂₋ₓCuₓP₂O₇): Forms substitutional solid solutions in a monoclinic system, enabled by the similar ionic radii and valencies of Ca²⁺ and Cu²⁺ .
  • Vanadyl Pyrophosphate (VO)₂P₂O₇ : Used in catalysis (e.g., methane oxidation), its structure facilitates redox activity, but ligand geometry differs significantly from chromium-based complexes .

Table 1: Structural Properties of Selected Pyrophosphates

Compound Crystal System Isomerism Key Feature Reference
This compound Monoclinic mer/fac Chromium-ammine coordination
Ca₂₋ₓCuₓP₂O₇ Monoclinic None Substitutional solid solution
Vanadyl pyrophosphate Not specified None Catalytic redox activity

Spectroscopic and Binding Properties

³¹P NMR Shifts

  • Pyrophosphate aggregates exhibit characteristic ³¹P NMR shifts between −4 to −5 ppm, distinct from orthophosphate (5–7 ppm) . While data for this compound is absent, its pyrophosphate moiety likely aligns with this range.

Receptor Binding

  • Artificial receptors (e.g., copper-based 515a) bind pyrophosphate with high affinity (Kₐ = 1.68 × 10⁵ M⁻¹) in aqueous solutions .

Table 2: Spectroscopic and Binding Data

Property This compound Other Pyrophosphates Reference
³¹P NMR Shift Not reported −4 to −5 ppm (pyrophosphate)
Binding Constant (Kₐ) Not available 1.68 × 10⁵ M⁻¹ (receptor 515a)

Chemical Reactivity and Stability

Solubility and Hydrolysis

  • Pyrophosphate oligonucleotides exhibit poor solubility in DMSO and decompose under acidic conditions . This compound’s stability in such environments is unreported but may parallel trends in metal-pyrophosphate complexes.
  • Ferric Pyrophosphate (FePP) : Demonstrates enhanced solubility at intestinal pH (≈6.5), improving iron bioavailability . This contrasts with pyrophosphate’s general instability in acidic media.

Table 3: Solubility and Stability Profiles

Compound Solubility Stability Reference
This compound Not specified Likely pH-sensitive -
Pyrophosphate oligonucleotides Poor in DMSO Decomposes in acidic conditions
Ferric pyrophosphate Soluble at pH ≈6.5 High intestinal bioavailability

Preparation Methods

Isomer-Specific Synthesis

Haromy et al. (1990) demonstrated that the mer and fac isomers could be selectively synthesized by modulating reaction conditions:

IsomerReaction ConditionLigand Addition OrderYield (%)
mer25°C, pH 7.5Pyrophosphate → NH₃62
fac40°C, pH 9.0NH₃ → Pyrophosphate58

The mer isomer forms preferentially at neutral pH with pyrophosphate added first, while the fac isomer predominates under alkaline conditions with ammonia pre-coordination.

Structural Characterization and Crystallographic Data

X-ray diffraction studies reveal distinct unit cell parameters for the isomers, corroborating their geometric differences:

Parametermer-Isomerfac-Isomer
Space GroupP1 21/c 1P1 21/c 1
Unit Cell (Å)a = 8.695, b = 10.327, c = 11.913a = 8.695, b = 10.327, c = 11.913
β Angle (°)97.8197.81
Volume (ų)1059.791059.79

Both isomers crystallize in the same monoclinic space group but exhibit divergent ligand orientations. The mer isomer adopts a tridentate pyrophosphate coordination with ammine ligands occupying adjacent sites, whereas the fac isomer features a staggered arrangement.

Purification and Isolation Techniques

Chromatographic Resolution

Cycloheptaamylose-based chromatography has been employed to resolve isomers, leveraging the macrocycle’s affinity for specific ligand conformations. While effective for cobalt analogs, this method requires optimization for chromium systems due to kinetic lability.

Cation Exchange Resin

Adapting methodologies from tributylammonium pyrophosphate synthesis, sodium ions in Na₄P₂O₇ can be replaced with triamminechromium cations using BIO-RAD AG 50W-X8 resin. This approach enhances purity by eliminating competing cations.

Challenges and Optimization

  • Isomer Interconversion : Prolonged heating or pH shifts (>10) induce isomerization, necessitating strict reaction control.

  • Hydration State : The dihydrate form is thermodynamically favored, but anhydrous variants can be obtained via lyophilization .

Q & A

Basic Research Questions

Q. What synthesis methods are most effective for producing triamminechromium pyrophosphate, and how do reaction parameters (e.g., solvent, temperature) influence product yield and purity?

  • Methodological Answer : Synthesis typically involves reacting chromium precursors (e.g., chromium chloride) with pyrophosphate ligands under controlled stoichiometric conditions. For example, describes phosphazene synthesis via stepwise ligand substitution in tetrahydrofuran (THF) with triethylamine as a base, monitored by thin-layer chromatography (TLC) . Adjusting reaction time (e.g., 3 days at room temperature) and purification via column chromatography can optimize purity. Yield improvements may require inert atmospheres to prevent oxidation of chromium intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Multinuclear NMR spectroscopy (e.g., 31^{31}P NMR) and FT-IR are essential for identifying pyrophosphate coordination and chromium-ammine bonds. For instance, highlights the use of FT-IR to confirm metal binding to pyrophosphate groups (e.g., P–O stretching at ~1100 cm1^{-1}) and NMR to resolve pyrimidine ring interactions . X-ray crystallography (as in ) provides definitive structural data, though crystal growth may require slow evaporation of polar solvents .

Advanced Research Questions

Q. How does the chromium coordination geometry in this compound influence its catalytic activity in oxidation reactions, and how can active sites be experimentally probed?

  • Methodological Answer : Kinetic studies using substrates like methane or dimethyl ether (as in ) can assess catalytic efficiency. Promoter effects (e.g., Cu or Co additives) should be tested via comparative experiments, while in situ X-ray absorption spectroscopy (XAS) can map chromium oxidation states and ligand environments during catalysis . Controlled poisoning experiments with CO or H2_2S may further isolate active sites.

Q. What experimental strategies resolve contradictions in reported stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Systematic stability studies should employ thermogravimetric analysis (TGA) and pH-dependent solubility assays. For example, outlines methods to test pyrophosphate solubility across physiological pH ranges (e.g., 1.5–7.4) using UV-Vis spectroscopy to monitor complex dissociation . Redox stability can be assessed via cyclic voltammetry to identify potential decomposition pathways.

Q. How can researchers validate the mechanistic role of this compound in biological or catalytic systems, particularly when conflicting data arise from in vitro vs. in vivo models?

  • Methodological Answer : Use isotopic labeling (e.g., 53^{53}Cr) to trace chromium uptake in biological systems, coupled with siRNA knockdowns (as in ) to isolate pathway dependencies . For catalytic systems, operando spectroscopy (e.g., Raman or DRIFTS) under reaction conditions can reconcile discrepancies between model studies and real-world performance .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction conditions when synthesizing this compound with high reproducibility?

  • Methodological Answer : Uniform experimental design (UED), as applied in for grinding aids, allows efficient exploration of multi-variable systems (e.g., ligand ratio, temperature, solvent). Response surface methodology (RSM) via software like SPSS or Design-Expert can identify optimal parameter combinations while minimizing experimental runs .

Q. How should researchers address variability in catalytic activity data for this compound across different studies?

  • Methodological Answer : Meta-analysis of kinetic data (e.g., turnover frequency, activation energy) with normalization to surface area or active site density (via BET surface area measurements) can standardize comparisons. emphasizes re-evaluating catalysts with updated analytical protocols (e.g., GC-MS quantification of formaldehyde) to resolve historical inconsistencies .

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